molecular formula C20H27N3O2S B2525419 1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone CAS No. 898606-17-2

1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

Cat. No. B2525419
CAS RN: 898606-17-2
M. Wt: 373.52
InChI Key: ABWCOUSUBKKFMJ-MRCUWXFGSA-N
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Description

The compound "1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone" is a complex organic molecule that is likely to have significant biological activity based on its structural features. The presence of a thiazole ring, a morpholine moiety, and an imino group suggests that this compound could be a part of a class of molecules with potential pharmacological properties. The thiazole ring is a common feature in many biologically active compounds, and the morpholine ring is often seen in molecules with pharmacological importance, such as in inhibitors of phosphoinositide 3-kinase .

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various organic reactions. The synthesis likely involves the formation of the thiazole ring followed by the attachment of the morpholine and phenyl groups. The synthesis of related compounds often requires careful control of reaction conditions to ensure the correct formation of the desired product .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using computational methods such as Gaussian09 software package, which includes various levels of theory like HF/6-31G(d) and B3LYP/6-311++G(d,p) . These studies provide detailed information on the geometrical parameters of the molecules, which are often in agreement with X-ray diffraction (XRD) data. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from molecular orbital analyses, such as HOMO-LUMO studies, which help in understanding the charge transfer within the molecule. The presence of electronegative groups like the carbonyl group can make certain regions of the molecule more reactive. The negative charge often localizes over the carbonyl group, while the positive regions are over the rings, influencing how the molecule might undergo chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on the analyses of similar molecules. The first hyperpolarizability of these compounds is calculated to assess their potential role in nonlinear optics, indicating that they may have interesting electronic properties. Molecular electrostatic potential (MEP) analysis reveals the distribution of electronic charge across the molecule, which is important for understanding its physical properties and interactions with other molecules. The molecular docking studies suggest that such compounds could exhibit inhibitory activity against enzymes like TPII, indicating potential anti-neoplastic properties .

Scientific Research Applications

Thiazole Derivatives and Pharmacological Interest

Thiazole derivatives, such as 1,3-thiazolidin-4-ones, have shown a wide range of pharmacological properties, indicating a promising future in medicinal chemistry. These compounds are found in commercial pharmaceuticals and have potential activities against various diseases. The synthesis methodologies developed for these compounds, including green chemistry approaches, highlight their importance in drug development (Santos et al., 2018).

Chemical Sensors and Environmental Applications

4-Methyl-2,6-diformylphenol (DFP) based compounds, which share structural similarities with the query compound, have been utilized as chemosensors for detecting various analytes, including metal ions and anions. This indicates the potential of such compounds in environmental monitoring and safety applications. The sensitivity and selectivity of these sensors are crucial for detecting pollutants and toxic substances in the environment (Roy, 2021).

Advanced Oxidation Processes for Environmental Remediation

In the context of environmental science, studies on advanced oxidation processes (AOPs) for the degradation of organic pollutants, such as acetaminophen, reveal the potential for using chemical compounds in enhancing the degradation efficiency. These processes lead to various by-products and involve computational methods to predict reactivity, indicating the role of chemical compounds in environmental remediation efforts (Qutob et al., 2022).

Synthesis and Structural Properties of Related Compounds

The synthesis and exploration of structural properties of novel substituted thiazolidin-4-ones demonstrate the chemical diversity and potential applications of these compounds in creating new materials with desired properties. Such studies contribute to the understanding of the chemical behavior and potential industrial applications of thiazole derivatives (Issac & Tierney, 1996).

properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-15-5-7-18(8-6-15)21-20-23(16(2)19(26-20)17(3)24)10-4-9-22-11-13-25-14-12-22/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWCOUSUBKKFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-Methyl-2-(4-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone

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